

1-phenylimidazole reactivity and reaction mechanism studies

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An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of **1-Phenylimidazole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and reaction mechanisms of **1-phenylimidazole**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its unique electronic structure allows it to participate in a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules. This document details key reaction types, including electrophilic substitution, palladium-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions, alongside its notable biochemical interactions.

Electrophilic Aromatic Substitution

The phenyl and imidazole rings of **1-phenylimidazole** exhibit different reactivities towards electrophiles. The phenyl ring can undergo typical electrophilic aromatic substitution, while the imidazole ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent phenyl group. The regioselectivity of these reactions is a key consideration.

Nitration

Nitration of **1-phenylimidazole** primarily occurs on the phenyl ring. Kinetic studies have shown that the reaction proceeds via the cation of the base.[2] However, yields can be poor under

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certain conditions.[2] The reaction typically yields a mixture of ortho-, meta-, and parasubstituted products, with the para-isomer often being the major product due to steric hindrance at the ortho positions.

Reaction Mechanism: Electrophilic Nitration

The nitration of the phenyl ring follows the classical electrophilic aromatic substitution mechanism, involving the formation of a nitronium ion (NO₂+) and subsequent attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Electrophilic Nitration Mechanism

Experimental Protocol: Nitration of 1-Phenylimidazole

This protocol is a representative procedure adapted from general nitration methods for aromatic compounds.[3]

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.
- Addition of Reactant: Slowly add 1.44 g (10 mmol) of 1-phenylimidazole to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.
- Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 0.8 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
- Nitration Reaction: Add the nitrating mixture dropwise to the solution of 1-phenylimidazole over 30 minutes, ensuring the temperature does not exceed 10 °C.
- Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture slowly onto 100 g of crushed ice with stirring.
- Workup and Purification: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum.



Recrystallize the crude product from ethanol to obtain 1-(4-nitrophenyl)imidazole.

Table 1: Quantitative Data for Nitration of **1-Phenylimidazole** (Representative)

Electroph ile	Reagents	Solvent	Temperat ure (°C)	Time (h)	Major Product	Yield (%)
NO ₂ +	HNO3/H2S O4	H ₂ SO ₄	0 - 25	2	1-(4- Nitrophenyl)imidazole	~40-50*

^{*}Yields can be variable and are often moderate to low.[2][3]

Halogenation

Halogenation of **1-phenylimidazole** can be achieved using reagents like N-Bromosuccinimide (NBS) for bromination. The reaction conditions can be tuned to favor substitution on either the imidazole or the phenyl ring.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of other imidazole derivatives.[4]

- Reaction Setup: Dissolve 1.44 g (10 mmol) of 1-phenylimidazole in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
- Reagent Addition: Add 1.78 g (10 mmol) of N-bromosuccinimide to the solution.
- Reaction: Stir the mixture at room temperature and monitor the reaction progress using thinlayer chromatography (TLC).
- Workup: Once the starting material is consumed, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

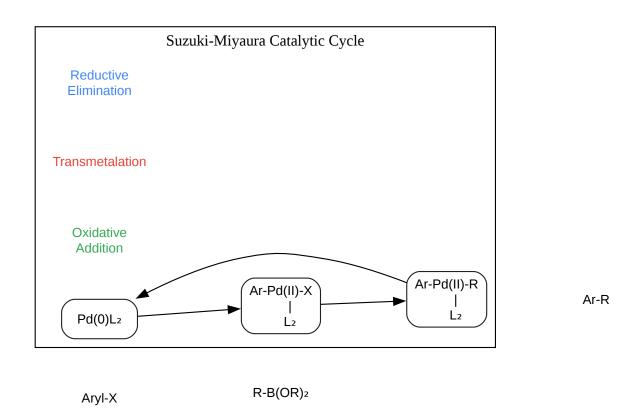


Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the functionalization of **1- phenylimidazole**, enabling the formation of C-C and C-N bonds. C-H activation and arylation are particularly important transformations. The C5-H bond of the imidazole ring is reported to be more reactive than the C2-H bond in palladium-catalyzed direct arylation in the presence of carboxylate bases.[5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.



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Suzuki-Miyaura Catalytic Cycle



Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated **1-Phenylimidazole** Derivative

This is a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1][6][7]

- Reaction Setup: To a solution of the halo-substituted 1-phenylimidazole (1 equiv.) and a boronic acid (1.5 equiv.) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as PdCl₂(dppf) (0.1 equiv.) and a base (e.g., 2 M Na₂CO₃, 10 mL).
- Degassing: Degas the reaction mixture.
- Reaction: Stir the mixture for 4 hours at 85 °C under a nitrogen atmosphere.
- Workup: After cooling, filter the mixture through Celite, and separate the filtrate.
- Purification: Concentrate the organic layer and purify the resulting residue by silica gel column chromatography.[1]

Table 2: Quantitative Data for Palladium-Catalyzed Cross-Coupling (Representative)

Couplin g Partner 1	Couplin g Partner 2	Catalyst	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1-(4- bromoph enyl)imid azole	Phenylbo ronic acid	Pd(PPh₃) 4	K₂CO₃	DMF	100	4	~80-95*

^{*}Yields are typically high for Suzuki-Miyaura couplings.[8]

Nucleophilic Aromatic Substitution

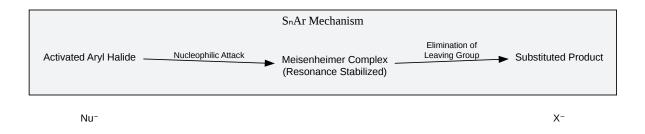
While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (S_nAr) can occur if the ring is activated by strong electron-withdrawing groups.[9][10][11][12][13] For **1-phenylimidazole**, an S_nAr reaction would likely



require the phenyl ring to be substituted with one or more potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group.[12][14]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SnAr)

The S_nAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.



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Nucleophilic Aromatic Substitution (S_nAr) Mechanism

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

This is a hypothetical protocol based on general S_nAr procedures, as specific examples for **1- phenylimidazole** are not readily available.

- Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluoro-3-nitrophenyl)imidazole (1 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
- Reagent Addition: Add a solution of a nucleophile, such as sodium methoxide (1.2 equiv.), to the flask.
- Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.



- Workup: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.
- Purification: Wash the organic layer, dry it, and remove the solvent. Purify the product by column chromatography or recrystallization.

Table 3: Quantitative Data for Nucleophilic Aromatic Substitution (Hypothetical)

Substrate	Nucleophile	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
1-(4-fluoro-3- nitrophenyl)i midazole	CH₃ONa	DMSO	90	6	> 90*

^{*}High yields are expected for SnAr reactions on highly activated substrates.

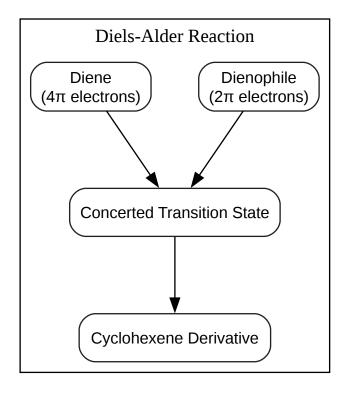
Cycloaddition Reactions

1-Phenylimidazole and its derivatives can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, although this is a less explored area of its reactivity.[15][16][17][18][19][20] In a Diels-Alder reaction, a vinyl-substituted imidazole could act as the diene.[19][20] In 1,3-dipolar cycloadditions, the imidazole ring could potentially react with a 1,3-dipole like an azomethine ylide.[15][16][21]

Reaction Mechanism: [4+2] Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.





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Diels-Alder [4+2] Cycloaddition

Experimental Protocol: Diels-Alder Reaction (Representative)

This is a general protocol for a Diels-Alder reaction involving a vinylimidazole.[19][20]

- Reaction Setup: In a sealed tube, dissolve the 4-vinylimidazole derivative (1 equiv.) and a dienophile, such as N-phenylmaleimide (1.1 equiv.), in a suitable solvent (e.g., toluene).
- Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for several hours.
- Monitoring: Monitor the reaction's progress by TLC.
- Purification: Upon completion, cool the reaction mixture and purify the product directly by filtration if it precipitates, or by column chromatography on silica gel.

Table 4: Quantitative Data for Diels-Alder Reaction (Representative)



Diene	Dienophile	Solvent	Temperatur e (°C)	Time (h)	Yield (%)
1-Phenyl-4- vinylimidazol e	N- Phenylmalei mide	Toluene	110	24	~70-90*

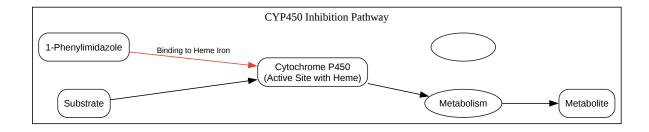
^{*}Yields are generally good for Diels-Alder reactions.[19][20]

Biochemical Interactions: Inhibition of Cytochrome P450

1-Phenylimidazole is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in drug metabolism.[2][22][23][24] It acts as a ligand for the heme iron of these enzymes, thereby inhibiting their catalytic activity.[2] The binding affinity of **1-phenylimidazole** varies for different CYP isoforms.

Interaction Pathway: Cytochrome P450 Inhibition

1-Phenylimidazole coordinates to the heme iron of the CYP enzyme, preventing the binding and metabolism of substrates.



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Cytochrome P450 Inhibition by 1-Phenylimidazole



Table 5: Quantitative Data for Cytochrome P450 Inhibition by 1-Phenylimidazole

CYP Isoform	Binding Affinity (Ka, M ⁻¹)	Inhibition Constant (Ki)	Reference
High-affinity site (rat liver microsomes)	~1.5 x 10 ⁷	-	[2]
Low-affinity site (rat liver microsomes)	~5 x 10⁵	-	[2]
CYP1A1 (human)	-	-	[24]
CYP1A2 (human)	-	Potent inhibitor (specific Ki not provided)	[24]

Note: Specific Ki values for **1-phenylimidazole** against various human CYP isoforms are not readily available in the provided search results, but it is established as a potent inhibitor, particularly of CYP1A2.[24]

This technical guide provides a foundational understanding of the reactivity and reaction mechanisms of **1-phenylimidazole**. The provided protocols and data, while in some cases generalized from related compounds due to a lack of specific literature, offer a starting point for further research and application of this important molecule in drug development and chemical synthesis.

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